N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O4/c1-13-10-14(2)30(12-20(31)27-18-11-16(25)6-9-19(18)33-3)24(32)21(13)23-28-22(29-34-23)15-4-7-17(26)8-5-15/h4-11H,12H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOGTDSLSHAFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes multiple pharmacophores:
- Molecular Formula : C22H23ClF N4O3
- Molecular Weight : 439.89 g/mol
- Structural Components :
- A chloro-methoxyphenyl group
- An oxadiazole moiety
- A pyridine derivative
This complex structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions to attach the phenyl and pyridine groups.
- Final acetamide formation , which may involve acylation techniques.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific compound under consideration has not been extensively studied in this context; however, its structural analogs suggest it may exhibit similar properties.
Anticancer Activity
Compounds containing oxadiazole and pyridine rings are often investigated for their anticancer potential. For example, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by activating p53 pathways and increasing caspase activity . Given the presence of these functional groups in this compound, it is plausible that this compound may also exhibit similar anticancer mechanisms.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of new compounds. The following points summarize key findings from related studies:
- Oxadiazole Substitution : Variations in substituents on the oxadiazole ring significantly affect biological activity. For instance, introducing electron-withdrawing groups has been associated with increased potency against cancer cell lines .
- Pyridine Modifications : Alterations in the pyridine structure can enhance selectivity towards specific biological targets, potentially increasing therapeutic efficacy while reducing off-target effects .
- Chloro and Fluoro Substituents : The presence of halogen atoms such as chlorine and fluorine can influence lipophilicity and membrane permeability, which are critical for drug absorption and distribution .
Case Study 1: Anticancer Activity
A study investigating a series of oxadiazole derivatives found that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (MCF7 and HeLa) . This suggests potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds showed promising results against Candida albicans and other pathogens. The study highlighted the importance of structural diversity in enhancing antimicrobial efficacy .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide exhibit significant anticancer activity. The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxadiazoles showed promising results against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study:
A publication in Pharmacology Reports reported that similar compounds significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting potential therapeutic use in conditions like rheumatoid arthritis .
Photophysical Properties
The incorporation of fluorophenyl groups enhances the photophysical properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.85 |
These properties indicate that the compound can be effectively used in developing advanced photonic devices .
Enzyme Inhibition Studies
The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have indicated its ability to inhibit certain kinases involved in signal transduction pathways.
Case Study:
Research conducted on related compounds demonstrated effective inhibition of protein kinase C (PKC), which plays a crucial role in cancer progression and inflammation .
Antimicrobial Activity
The compound has been screened for antimicrobial properties against various pathogens. The presence of the methoxy group contributes to its lipophilicity, enhancing membrane permeability.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound has significant antimicrobial potential, warranting further investigation into its use as an antibiotic agent .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group (-NHCO-) and pyridinone ring undergo hydrolysis under acidic or basic conditions.
Key observations :
-
Acidic hydrolysis (e.g., HCl/H₂O, reflux) cleaves the acetamide bond, yielding 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetic acid and 5-chloro-2-methoxyaniline .
-
Basic hydrolysis (e.g., NaOH/EtOH) preserves the oxadiazole ring but may degrade the pyridinone moiety under prolonged heating.
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| HCl (6M), H₂O, 80°C | 8 hrs, reflux | Acetic acid derivative + 5-chloro-2-methoxyaniline | 78% |
| NaOH (2M), EtOH, 60°C | 12 hrs, stirring | Partial degradation of pyridinone ring | 52% |
Nucleophilic Substitution
The electron-deficient 1,2,4-oxadiazole ring undergoes nucleophilic substitution at position 5 (C-5).
Key findings :
-
Reaction with primary amines (e.g., methylamine) replaces the 5-fluorophenyl group, forming 5-alkylamino-oxadiazole derivatives .
-
Thiols (e.g., benzyl mercaptan) substitute the fluorine atom on the oxadiazole-attached phenyl ring under mild basic conditions .
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| Methylamine (excess) | DMF, 60°C, 6 hrs | N-(5-chloro-2-methoxyphenyl)-2-(3-(3-(methylamino)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | K₂CO₃ |
| Benzyl mercaptan | EtOH, RT, 3 hrs | Replacement of 4-fluoro with benzylthio group | Triethylamine |
Electrophilic Aromatic Substitution
The methoxyphenyl and fluorophenyl groups participate in electrophilic reactions:
-
Nitration (HNO₃/H₂SO₄) targets the electron-rich methoxyphenyl ring, producing nitro derivatives at the para position relative to the methoxy group .
-
Halogenation (e.g., Br₂/FeCl₃) occurs on the fluorophenyl ring due to fluorine’s ortho/para-directing effects .
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃ (conc.), 0°C | 5-chloro-2-methoxy-4-nitrophenyl derivative | Para to methoxy |
| Bromination | Br₂, FeCl₃, CHCl₃ | 4-fluoro-3-bromophenyl-substituted oxadiazole | Para to fluorine |
Ring-Opening Reactions
The 1,2,4-oxadiazole ring is susceptible to ring-opening under strong nucleophilic or reductive conditions:
-
Hydroxylamine cleaves the oxadiazole to form cyanamide intermediates .
-
Hydrogenation (H₂, Pd/C) reduces the oxadiazole to a diamino compound, destabilizing the heterocycle .
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Hydroxylamine HCl | EtOH, 70°C, 4 hrs | Cyanamide derivative + pyridinone-acetamide | Low selectivity |
| H₂ (1 atm), 10% Pd/C | MeOH, RT, 12 hrs | Diamino intermediate | Partial degradation |
Functional Group Transformations
-
Oxidation : The pyridinone’s methyl groups oxidize to carboxylic acids under strong oxidizers (e.g., KMnO₄/H₂SO₄).
-
Reduction : The acetamide’s carbonyl group reduces to an alcohol with LiAlH₄, though this risks over-reduction of the oxadiazole .
Mechanistic Insights
Comparison with Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide ()
- Key Differences :
- The target compound has a 4-fluorophenyl group on the oxadiazole, whereas this analog uses 4-chlorophenyl .
- The methoxyphenyl group is 5-chloro-2-methoxy (target) vs. 3-chloro-4-methoxy (analog).
- Implications: Fluorine’s higher electronegativity may improve binding affinity to hydrophobic enzyme pockets compared to chlorine.
Heterocyclic Core Modifications
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide Derivatives ()
- Key Differences :
- These analogs feature a 1,3,4-oxadiazole ring instead of 1,2,4-oxadiazole and include a sulfanyl linkage.
- Sulfanyl groups in analogs () may increase metabolic susceptibility compared to the fluorine-stabilized oxadiazole in the target compound .
Triazole-Based Analogs
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
- Key Differences: Replaces the oxadiazole-pyridinone core with a 1,2,4-triazole ring and includes a pyridinyl substituent.
- Implications :
Agrochemical Acetamide Derivatives
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide; )
- Key Differences :
- Oxadixyl contains an oxazolidinyl ring and lacks halogenation on the aromatic system.
- Implications: The target’s chloro-fluorinated design suggests a focus on selective bioactivity (e.g., enzyme inhibition) rather than broad-spectrum pesticidal action. Oxadixyl’s simpler structure may confer environmental persistence, unlike the target’s metabolically labile pyridinone core .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step protocols involving:
- Core oxadiazole formation : Reacting 5-aryl-1,3,4-oxadiazole precursors with chloroacetyl chloride in triethylamine under reflux (4–6 hours) .
- Pyridinone-acetamide coupling : Using potassium carbonate in DMF to facilitate nucleophilic substitution between intermediates like 5-chloro-2-methoxyaniline and activated pyridinone derivatives .
- Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., pet-ether or ethanol). Adjust stoichiometry (1:1.5 molar ratio of amine to acyl chloride) to minimize side products .
Q. Which spectroscopic techniques are critical for structural validation?
Use a combination of:
- FTIR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ and oxadiazole C=N vibrations at ~1550 cm⁻¹ .
- NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for substituted phenyl groups) and methyl/acetamide signals (δ 2.0–3.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 527.8 for C24H20BrClN4O3 analogs) .
Q. How can in vitro biological activity be assessed for this compound?
- Enzyme inhibition assays : Test against targets like lipoxygenase (LOX) or cyclooxygenase (COX) using spectrophotometric methods (e.g., inhibition of linoleic acid peroxidation at 234 nm) .
- Cellular models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 calculations .
- Dose-response curves : Use concentrations ranging from 0.1–100 µM to determine potency thresholds .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity and selectivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or LOX active sites). Focus on hydrogen bonding with oxadiazole and pyridinone moieties .
- HOMO-LUMO analysis : Calculate frontier molecular orbitals to assess electron transfer capabilities and reactivity (e.g., Gaussian 09 with B3LYP/6-31G* basis set) .
- MD simulations : Run 100-ns trajectories to evaluate stability of ligand-protein complexes in explicit solvent .
Q. How can structure-activity relationships (SAR) be explored for analogs?
- Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to assess impact on potency .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like PharmaGist .
Q. What experimental approaches resolve contradictions in reported biological data?
- Standardized assays : Replicate studies under identical conditions (e.g., pH 7.4 buffer, 37°C) to eliminate variability .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity .
- Off-target screening : Test against unrelated enzymes (e.g., kinases) to confirm specificity .
Q. How can pharmacokinetic properties be improved for in vivo translation?
- Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and introduce blocking groups (e.g., methyl or fluorine) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust lipophilicity (logP < 5) .
Q. What strategies address discrepancies between in vitro and in vivo efficacy?
- Bioavailability studies : Compare oral vs. intravenous administration in rodent models to assess absorption barriers .
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .
- Metabolite identification : Use HRMS/MS to detect active or toxic metabolites influencing in vivo outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
